molecular formula C16H19NO2 B13999621 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile CAS No. 4954-04-5

3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile

Cat. No.: B13999621
CAS No.: 4954-04-5
M. Wt: 257.33 g/mol
InChI Key: ZRLJEKRKBSPTAS-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile is an organic compound that features a cyclohexanone ring substituted with a 2-methoxyphenyl group and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile can be achieved through a multi-step process involving the following key steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 2-methoxybenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(2-methoxyphenyl)-2-oxocyclohexane.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The methoxy group and the nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or secondary amines.

    Substitution: Products depend on the nucleophile used and may include ethers, amines, or other substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile: can be compared with other cyclohexanone derivatives such as:

Uniqueness

The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful for specific applications.

Properties

CAS No.

4954-04-5

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-[1-(2-methoxyphenyl)-2-oxocyclohexyl]propanenitrile

InChI

InChI=1S/C16H19NO2/c1-19-14-8-3-2-7-13(14)16(11-6-12-17)10-5-4-9-15(16)18/h2-3,7-8H,4-6,9-11H2,1H3

InChI Key

ZRLJEKRKBSPTAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CCCCC2=O)CCC#N

Origin of Product

United States

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